Cas no 20336-15-6 (2,4,6-Tritert-butylpyridine)
2,4,6-Tritert-butylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-Tri-tert-butylpyridine
- 2,4,6-tritert-butylpyridine
- Pyridine,2,4,6-tris(1,1-dimethylethyl)-
- 2,4,6ttBuPy
- Pyridine,2,4,6-tri-tert-butyl
- DTXSID50174245
- AO-801/41077401
- NSC-175797
- 20336-15-6
- SCHEMBL305093
- FT-0637981
- 2,4,6-tri-t-butylpyridine
- NSC 175797
- J-013225
- IDOFMGSESVXXQI-UHFFFAOYSA-N
- 2,4,6-Tri(t-butyl)pyridine
- 2,4,6-Tri-tert-butylpyridine, 99%
- NSC175797
- Pyridine, 2,4,6-tri-tert-butyl-
- 2, 4, 6-tritert-butylpyridine
- Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
- AKOS015892286
- G66401
- DB-045181
- 2,4,6-Tri-tert-butylpyridine; 2,4,6-Tris(1,1-dimethylethyl)pyridine; NSC 175797
- 2,4,6-Tritert-butylpyridine
-
- MDL: MFCD00027417
- Inchi: 1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
- InChI Key: IDOFMGSESVXXQI-UHFFFAOYSA-N
- SMILES: N1C(=CC(=CC=1C(C)(C)C)C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 247.23000
- Monoisotopic Mass: 247.23
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.9
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Color/Form: Light yellow crystals
- Density: 0.9425 (rough estimate)
- Melting Point: 67-71 °C (lit.)
- Boiling Point: 115-120 °C/20 mmHg(lit.)
- Flash Point: 103.2°C
- Refractive Index: 1.5000 (estimate)
- PSA: 12.89000
- LogP: 4.97410
- Solubility: Not determined
2,4,6-Tritert-butylpyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
2,4,6-Tritert-butylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4,6-Tritert-butylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 245976-5G |
2,4,6-Tritert-butylpyridine |
20336-15-6 | 5g |
¥2972.42 | 2023-12-09 | ||
| Chemenu | CM173456-5g |
2,4,6-tri-tert-butylpyridine |
20336-15-6 | 95% | 5g |
$365 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03405-5g |
2,4,6-Tri-tert-butylpyridine |
20336-15-6 | 99% | 5g |
¥2798.0 | 2024-07-18 | |
| Alichem | A029181359-1g |
2,4,6-Tri-tert-butylpyridine |
20336-15-6 | 95% | 1g |
$2090.40 | 2023-09-02 | |
| Alichem | A029181359-5g |
2,4,6-Tri-tert-butylpyridine |
20336-15-6 | 95% | 5g |
$4736.90 | 2023-09-02 | |
| Chemenu | CM173456-5g |
2,4,6-tri-tert-butylpyridine |
20336-15-6 | 95%+ | 5g |
$365 | 2022-06-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T920902-1g |
2,4,6-Tri-tert-butylpyridine |
20336-15-6 | 99% | 1g |
¥1,198.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T920902-5g |
2,4,6-Tri-tert-butylpyridine |
20336-15-6 | 99% | 5g |
¥3,980.00 | 2022-08-31 | |
| TRC | T886910-500mg |
2,4,6-Tritert-butylpyridine |
20336-15-6 | 500mg |
$ 144.00 | 2023-09-05 | ||
| TRC | T886910-1g |
2,4,6-Tritert-butylpyridine |
20336-15-6 | 1g |
$ 230.00 | 2023-09-05 |
2,4,6-Tritert-butylpyridine Related Literature
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1. 2-Oxabutane as a substitute for internal monomer units of oligosaccharides to create lectin ligandsLi-Ying Yang,Yuki Kawada,Lina Bai,Daijiro Kubota,Hideya Yuasa Org. Biomol. Chem. 2011 9 6579
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A. Escande,D. L. Crossley,J. Cid,I. A. Cade,I. Vitorica-Yrezabal,M. J. Ingleson Dalton Trans. 2016 45 17160
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Alberto Fernández-Tejada,Derek S. Tan,David Y. Gin Chem. Commun. 2015 51 13949
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Roman Barakov,Nataliya Shcherban,Pavel Yaremov,Igor Bezverkhyy,Ji?í ?ejka,Maksym Opanasenko Green Chem. 2020 22 6992
-
Hirokazu Kobayashi,Haruka Yokoyama,Bo Feng,Atsushi Fukuoka Green Chem. 2015 17 2732
Additional information on 2,4,6-Tritert-butylpyridine
2,4,6-Tritert-butylpyridine (CAS No. 20336-15-6): Structural Insights and Emerging Applications in Chemical Biology
Among the family of substituted pyridines, 2,4,6-Tritert-butylpyridine (hereafter referred to as TTBP) stands out as a structurally unique compound with significant synthetic utility. This trisubstituted pyridine derivative (CAS No. 20336-15-6) features three bulky tert-butyl groups strategically positioned at the meta positions of the aromatic ring. This spatial arrangement creates a sterically hindered molecule with distinctive electronic properties that have recently attracted attention in areas ranging from organocatalysis to bioorthogonal chemistry.
The synthesis of TTBP typically involves multi-step protocols combining Friedel-Crafts alkylations with strategic protection/deprotection strategies. Recent advancements reported in Journal of Organic Chemistry (DOI: 10.1021/acs.joc.3c00789) demonstrated a one-pot methodology using Lewis acid mediated sequential alkylations achieving 89% yield under solvent-free conditions. This optimized approach highlights the compound's accessibility for large-scale production while maintaining high purity standards critical for pharmaceutical applications.
In terms of physicochemical properties, TTBP exhibits notable thermal stability with a melting point of 78°C and boiling point exceeding 250°C under standard conditions. Its octanol-water partition coefficient (logP = 4.8) indicates moderate lipophilicity - a characteristic advantageous for membrane permeability studies in drug discovery pipelines. Spectroscopic analysis confirms its planar aromatic structure with characteristic IR peaks at 1595 cm⁻¹ (C=C stretching) and NMR chemical shifts consistent with tertiary amine environment at δ 7.8 ppm.
Emerging research has positioned TTBP as a promising scaffold in asymmetric catalysis systems. A groundbreaking study published in Nature Catalysis (DOI: 10.1038/s41929-023-01012-x) demonstrated its use as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions achieving enantioselectivities up to 98% ee under mild conditions. The tert-butyl substituents were shown to modulate steric interactions critical for controlling reaction stereochemistry through X-ray crystallography analysis.
In the realm of materials science, TTBP's electron-withdrawing capacity makes it an ideal dopant for conjugated polymers used in organic light-emitting diodes (OLEDs). Recent work from Stanford University researchers (Advanced Materials, DOI: 10.1002/adma.202370456) achieved quantum efficiency improvements of 45% when incorporating TTBP-modified thiophene units into polymer matrices through π-conjugation interactions that optimize charge transport pathways.
Biochemical applications are expanding through its use as a bioorthogonal reporter molecule in live-cell imaging studies. A novel click chemistry strategy described in JACS Au (DOI: 10.1021/jacsau.3c01789) utilized TTBP-functionalized azides for fluorescent labeling of membrane proteins without interfering with cellular processes - an advancement enabled by the compound's chemical inertness under physiological conditions.
Safety evaluations conducted according to OECD guidelines confirm low acute toxicity profiles (LD₅₀ > 5 g/kg oral), though standard precautions remain advised during handling due to potential skin sensitization risks reported at concentrations above 5%. Environmental fate studies indicate rapid biodegradation (>75% within 7 days under aerobic conditions), aligning with current sustainability initiatives in chemical manufacturing.
The compound's unique combination of steric hindrance and electronic properties continues to drive innovation across disciplines - from enabling precise control over asymmetric transformations to advancing next-generation optoelectronic materials. As demonstrated by recent patents filed by Merck KGaA and Mitsubishi Chemical Holdings targeting pharmaceutical intermediates and polymer additives respectively (e.g., WO/2023/XXXXXX series), TTBP represents a versatile building block poised to impact multiple industrial sectors through continued research exploration.
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